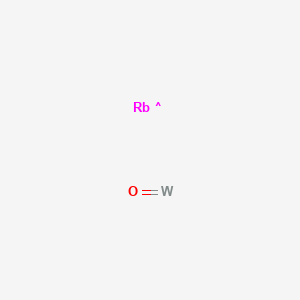
CID 71366182
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 71366182, also known as 23-nordeoxycholic acid, is a bile acid derivative. Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine. They are also involved in the regulation of cholesterol levels in the body. 23-nordeoxycholic acid is a modified form of deoxycholic acid, which is one of the primary bile acids produced by the liver.
Vorbereitungsmethoden
The preparation of 23-nordeoxycholic acid involves several synthetic routes and reaction conditions. One common method is the chemical modification of deoxycholic acid. This process typically involves the selective oxidation and reduction of specific functional groups on the deoxycholic acid molecule. Industrial production methods may include the use of catalysts and specific reaction conditions to optimize yield and purity.
Analyse Chemischer Reaktionen
23-nordeoxycholic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 23-nordeoxycholic acid can produce various hydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
23-nordeoxycholic acid has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of other bile acid derivatives.
Biology: It is used to study the role of bile acids in digestion and metabolism.
Medicine: It is investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: It is used in the production of pharmaceuticals and dietary supplements.
Wirkmechanismus
The mechanism of action of 23-nordeoxycholic acid involves its interaction with bile acid receptors in the liver and intestines. These receptors regulate the synthesis and secretion of bile acids, as well as the absorption of fats and cholesterol. The molecular targets and pathways involved include the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor (GPBAR1).
Vergleich Mit ähnlichen Verbindungen
23-nordeoxycholic acid is similar to other bile acid derivatives, such as deoxycholic acid and ursodeoxycholic acid. it has unique structural modifications that may confer different biological activities and therapeutic potentials. For example, 23-nordeoxycholic acid has been shown to have different effects on cholesterol metabolism compared to other bile acids.
Similar compounds include:
- Deoxycholic acid
- Ursodeoxycholic acid
- Chenodeoxycholic acid
These compounds share similar chemical structures and biological functions but may differ in their specific effects and applications.
Eigenschaften
CAS-Nummer |
51312-37-9 |
|---|---|
Molekularformel |
ORbW |
Molekulargewicht |
285.31 g/mol |
InChI |
InChI=1S/O.Rb.W |
InChI-Schlüssel |
BDYJTMSAJACSQH-UHFFFAOYSA-N |
Kanonische SMILES |
O=[W].[Rb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B14646843.png)
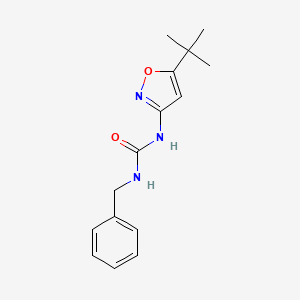
![Benzene, 1-methoxy-2-[(4-methoxyphenyl)methyl]-4-methyl-](/img/structure/B14646847.png)
![2-[(Trimethylsilyl)oxy]prop-2-enenitrile](/img/structure/B14646859.png)
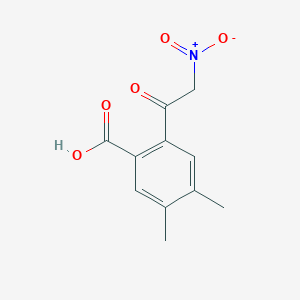
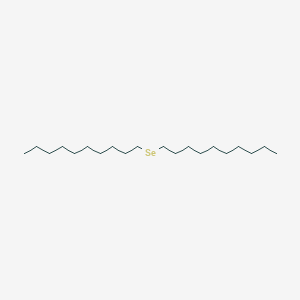
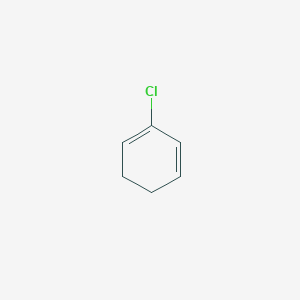
![Methyl 2-[(hexadecanoylamino)methyl]prop-2-enoate](/img/structure/B14646884.png)
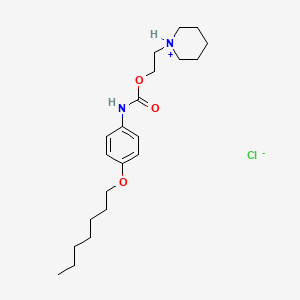


![1,4,5,6-Tetrachlorobicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B14646902.png)
![Benzoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B14646905.png)
![1,1'-Dihydropyrimidine-1,3(2h,4h)-diylbis[8-(3-octylthiiran-2-yl)octan-1-one]](/img/structure/B14646908.png)
